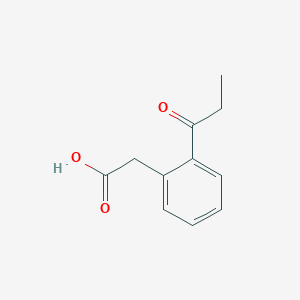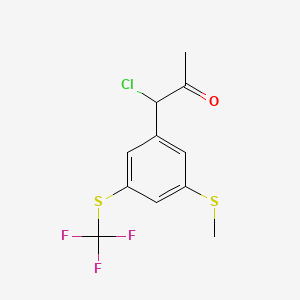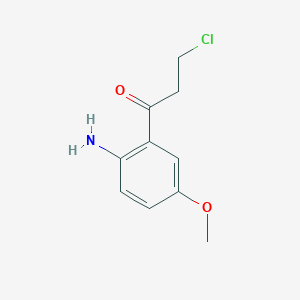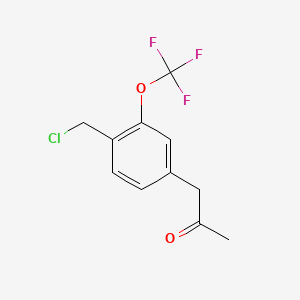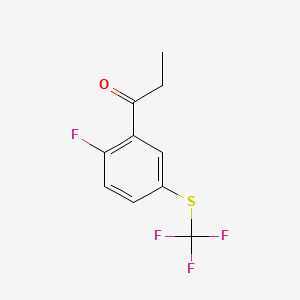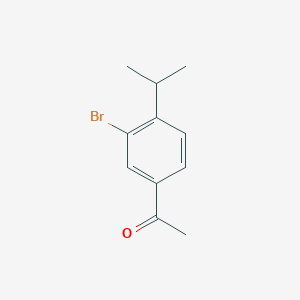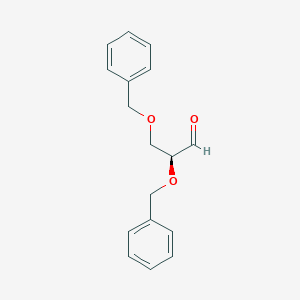
2,6-Dibromo-3-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO. It is a white crystalline solid with a distinct odor and bitter taste. This compound is soluble in solvents such as alcohol, ether, and chlorinated hydrocarbons. It is primarily used as a flame retardant and biocide, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-chlorophenol can be synthesized through the bromination of 3-chlorophenol. The reaction typically involves the use of bromine in the presence of a solvent like dichloromethane. The process is carried out at room temperature, and the reaction time is usually around 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less brominated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Less brominated phenols
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Dibromo-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its antimicrobial properties, making it useful in developing disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is widely used as a flame retardant in plastics, rubber, textiles, and coatings
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. It targets various molecular pathways, including those involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
- 2,4,6-Tribromophenol
- 2,6-Dibromo-4-nitrophenol
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzoic acid
Comparison: 2,6-Dibromo-3-chlorophenol is unique due to its specific bromination pattern and the presence of a chlorine atom. This structural uniqueness imparts distinct chemical and biological properties, making it more effective as a biocide and flame retardant compared to its analogs .
Properties
CAS No. |
28165-55-1 |
|---|---|
Molecular Formula |
C6H3Br2ClO |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2,6-dibromo-3-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H |
InChI Key |
IRDKAEPDVBTGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


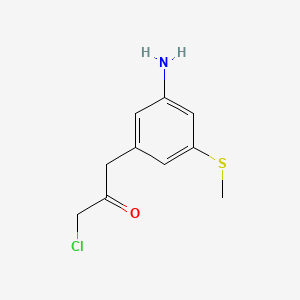
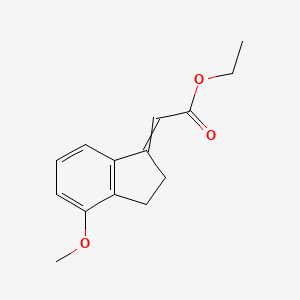

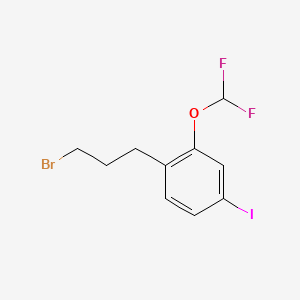


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
